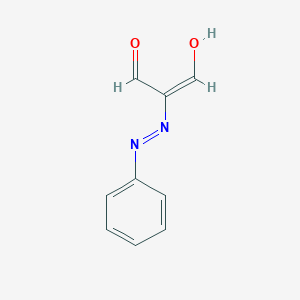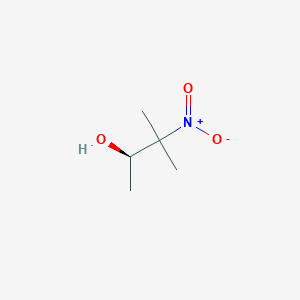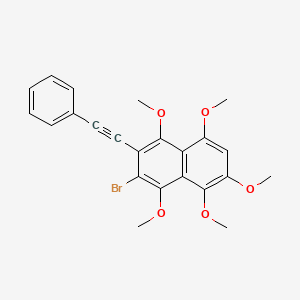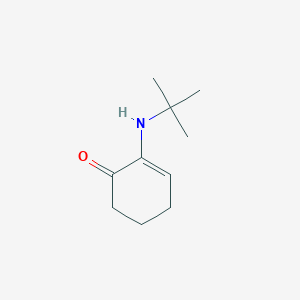![molecular formula C13H12ClNO4 B14284044 [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid CAS No. 132623-18-8](/img/structure/B14284044.png)
[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid: is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 6th position, an ethoxycarbonyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The chloro and ethoxycarbonyl substituents are introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the acetic acid moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethoxycarbonyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro substituent.
Major Products:
Oxidation: Products may include indole-3-carboxylic acid derivatives.
Reduction: Reduced forms of the ethoxycarbonyl group, such as alcohols or aldehydes.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry:
Material Science: Indole derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro and ethoxycarbonyl substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different substituents.
6-Chloroindole: Lacks the ethoxycarbonyl and acetic acid groups, making it less versatile in chemical reactions.
2-Ethoxycarbonylindole: Similar but lacks the chloro substituent, affecting its reactivity and biological activity.
Uniqueness: The presence of both chloro and ethoxycarbonyl substituents in [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid provides unique reactivity and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
132623-18-8 |
|---|---|
Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-(6-chloro-2-ethoxycarbonyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO4/c1-2-19-13(18)12-9(6-11(16)17)8-4-3-7(14)5-10(8)15-12/h3-5,15H,2,6H2,1H3,(H,16,17) |
InChI Key |
YAIIFCKGFTZUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


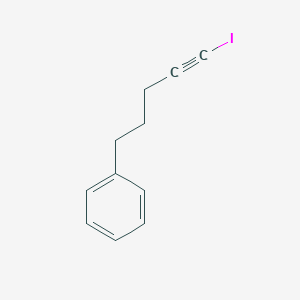
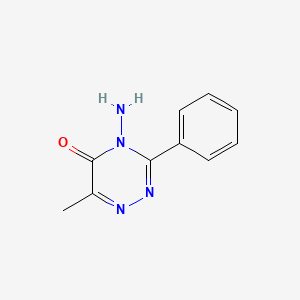
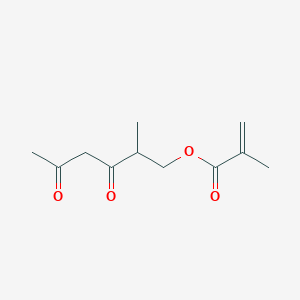
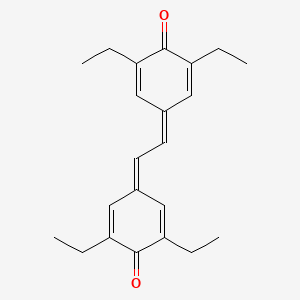
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
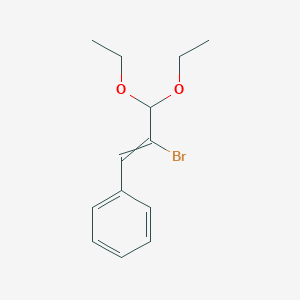
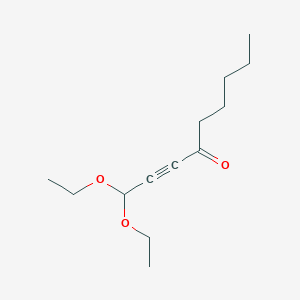
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
